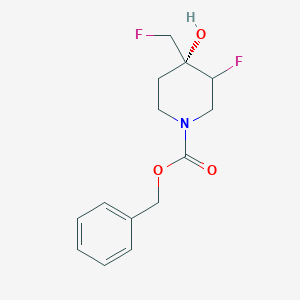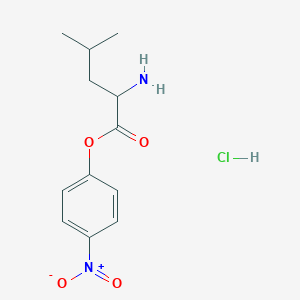
L-Leucine 4-nitrophenyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine 4-nitrophenyl ester hydrochloride is a chemical compound with the molecular formula C12H16N2O4·HCl. It is an ester derivative of the amino acid L-leucine, combined with a 4-nitrophenyl group and hydrochloride. This compound is often used in biochemical research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Leucine 4-nitrophenyl ester hydrochloride can be synthesized through the esterification of L-leucine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may involve automated systems for mixing, reaction control, and purification to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine 4-nitrophenyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of L-leucine and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products Formed
Hydrolysis: L-leucine and 4-nitrophenol.
Reduction: L-leucine 4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Leucine 4-nitrophenyl ester hydrochloride has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Employed in the synthesis of peptides and other organic compounds.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.
Wirkmechanismus
The mechanism of action of L-Leucine 4-nitrophenyl ester hydrochloride involves its interaction with enzymes and other biological molecules. In enzyme assays, it acts as a substrate that is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include specific proteases, and the pathways involved are related to protein degradation and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine p-nitroanilide hydrochloride: Another ester derivative of L-leucine with a p-nitroaniline group.
L-Leucine ethyl ester hydrochloride: An ester derivative with an ethyl group instead of a 4-nitrophenyl group.
Glycine methyl ester hydrochloride: A similar ester derivative of glycine.
Uniqueness
L-Leucine 4-nitrophenyl ester hydrochloride is unique due to its specific combination of L-leucine and 4-nitrophenyl group, which makes it particularly useful in enzyme assays for studying protease activity. Its distinct chemical structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C12H17ClN2O4 |
|---|---|
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H |
InChI-Schlüssel |
BDEQRBFWMDWYJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)


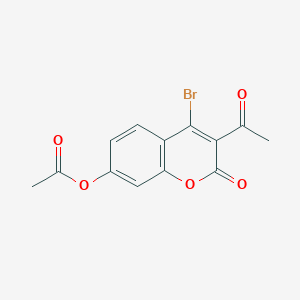
![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
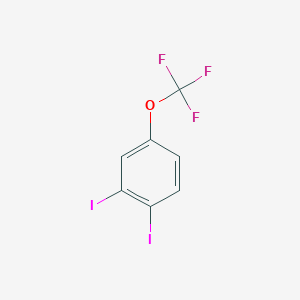
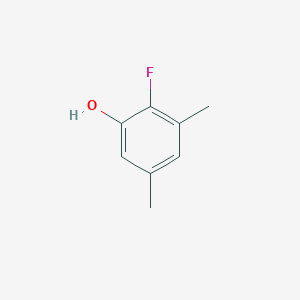
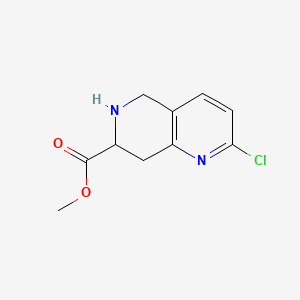
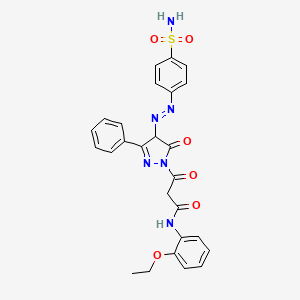
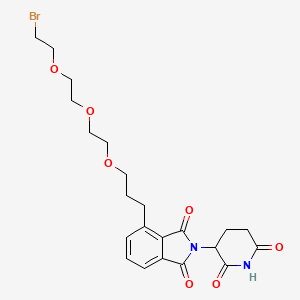
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)

